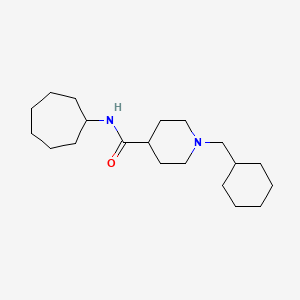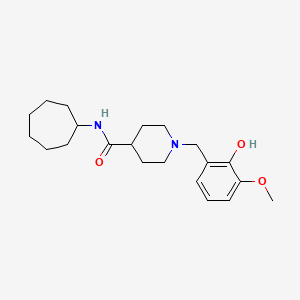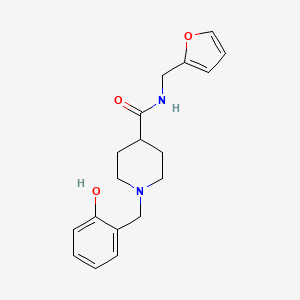
1-(4-fluorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide oxalate
Descripción general
Descripción
1-(4-fluorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide oxalate, also known as ABT-239, is a potent and selective inhibitor of histone deacetylase 6 (HDAC6). It has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and psychiatric conditions.
Mecanismo De Acción
1-(4-fluorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide oxalate is a selective inhibitor of HDAC6, which is an enzyme that plays a role in the regulation of gene expression and protein degradation. HDAC6 is known to be involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting HDAC6, this compound can promote the acetylation of tubulin, which leads to the disruption of microtubule dynamics and the induction of cell cycle arrest and apoptosis. This compound has also been shown to increase the levels of heat shock proteins, which play a role in protecting cells from stress.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In neurodegenerative disorders, this compound has been shown to improve motor function and reduce neuronal damage. In psychiatric conditions, this compound has been shown to reduce anxiety-like behavior and drug-seeking behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-fluorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide oxalate has several advantages for lab experiments. It is a potent and selective inhibitor of HDAC6, which allows for the specific targeting of this enzyme. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has been shown to exhibit cytotoxicity in some cell lines at high concentrations, which can limit its use in certain experiments. In addition, the effects of this compound can be influenced by various factors, such as cell type and treatment duration.
Direcciones Futuras
There are several future directions for the study of 1-(4-fluorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide oxalate. One area of focus is the development of more potent and selective HDAC6 inhibitors. Another area of focus is the investigation of the effects of this compound in combination with other therapeutic agents. In addition, the role of this compound in other cellular processes, such as autophagy and protein degradation, is an area of interest. The potential of this compound as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and psychiatric conditions, also warrants further investigation.
Aplicaciones Científicas De Investigación
1-(4-fluorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide oxalate has been extensively studied for its potential as a therapeutic agent for various diseases. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including lung, breast, and prostate cancer cells. This compound has also been studied for its potential as a treatment for neurodegenerative disorders, such as Huntington's disease and Alzheimer's disease. In addition, this compound has been investigated for its potential as a treatment for psychiatric conditions, such as depression, anxiety, and addiction.
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2.C2H2O4/c19-16-5-3-14(4-6-16)13-21-9-7-15(8-10-21)18(22)20-12-17-2-1-11-23-17;3-1(4)2(5)6/h1-6,11,15H,7-10,12-13H2,(H,20,22);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHQIDCESBLDCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CO2)CC3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(benzyloxy)benzyl]-N-(2-chlorobenzyl)-4-piperidinecarboxamide](/img/structure/B3949573.png)






![1-[3-(benzyloxy)benzyl]-N-cycloheptyl-4-piperidinecarboxamide oxalate](/img/structure/B3949612.png)
![1-[4-(benzyloxy)benzyl]-N-cycloheptyl-4-piperidinecarboxamide oxalate](/img/structure/B3949615.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-N-cycloheptyl-4-piperidinecarboxamide oxalate](/img/structure/B3949619.png)
![1-(2-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949621.png)
![1-(4-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949628.png)

![1-[3-(benzyloxy)benzyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B3949667.png)